2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro and fluoro groups, along with a pyrazole ring attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.
Attachment of the ethyl linker: The pyrazole derivative is then alkylated using an ethyl halide in the presence of a base.
Formation of the benzamide core: The final step involves the reaction of the substituted pyrazole with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Medicinal chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Material science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzamide: Lacks the pyrazole ring and ethyl linker.
4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the chloro substituent.
2-chloro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the fluoro substituent.
Uniqueness
The presence of both chloro and fluoro substituents, along with the pyrazole ring, makes 2-chloro-4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide unique. These structural features may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-17-10-15(20)6-7-16(17)18(24)21-8-9-23-12-14(11-22-23)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQADXAIRHYAYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.